molecular formula C14H21NO4 B2372002 1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid CAS No. 1513003-16-1

1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid

Cat. No.: B2372002
CAS No.: 1513003-16-1
M. Wt: 267.325
InChI Key: DQNNYUPLJIZQNL-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid is an organic compound commonly used as an intermediate in organic synthesis. It is a white crystalline powder with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is often utilized in the preparation of various pharmaceuticals and fine chemicals due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid typically involves the following steps :

    Formation of 4-piperidinecarboxylic acid dimethylformamide salt: 4-piperidinecarboxylic acid reacts with dimethylformamide (DMF) to form the corresponding salt.

    Reaction with tert-butyl chloroformate: The salt is then reacted with tert-butyl chloroformate to produce 1-[(Tert-butoxy)carbonyl]-4-piperidinecarboxylic acid.

    Introduction of the prop-2-YN-1-YL group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid has a wide range of applications in scientific research :

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid involves its reactivity towards various functional groups. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, preventing unwanted side reactions during synthesis. The prop-2-YN-1-YL group introduces alkyne functionality, enabling further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid is unique due to the presence of both the Boc protective group and the prop-2-YN-1-YL group. This combination allows for selective protection and functionalization, making it a valuable intermediate in complex organic synthesis .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-5-6-14(11(16)17)7-9-15(10-8-14)12(18)19-13(2,3)4/h1H,6-10H2,2-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNNYUPLJIZQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513003-16-1
Record name 1-[(tert-butoxy)carbonyl]-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid
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